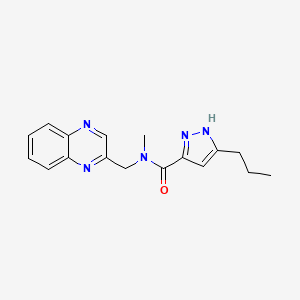

3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide

Overview

Description

3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used for recreational purposes. However, this compound has also been the subject of scientific research due to its potential therapeutic effects.

Scientific Research Applications

Histone Deacetylase Inhibition

A series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, including compounds similar to 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide, have been synthesized and found to be potent inhibitors of human histone deacetylases. These compounds, like 5x, demonstrate effectiveness in human tumor xenograft models, indicating potential applications in cancer research and therapy (Bressi et al., 2010).

Chiral Stationary Phase Development

Research involving the synthesis of enantiopure acrylamide derivatives, such as those structurally related to 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide, led to the development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography. These CSPs demonstrated improved chromatographic performance and enantioselectivity, particularly for unmodified amino acids (Tian et al., 2010).

Chemical Rearrangement Studies

Compounds structurally related to 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide have been studied in the context of chemical rearrangements. For example, 2-cyano-3-methylthio-3(phenylamino)acrylamide, undergoing double rearrangement processes, has contributed to understanding complex chemical transformations (Yokoyama et al., 1985).

Color-Changing Polymeric Materials

Research into polymerizable phenolphthalein derivatives, which share functional similarities with 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide, has led to the synthesis of pH-sensitive, color-switchable materials. These materials have potential applications in sensing and display technologies (Fleischmann et al., 2012).

Neuropharmacological Research

Compounds similar to 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide have been investigated for their neuropharmacological properties. For instance, N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide was identified as a potent KCNQ2 opener, a type of ion channel involved in neuronal activity, indicating potential applications in neurological and psychiatric disorders (Wu et al., 2004).

Chiral Polymer Synthesis

The synthesis of enantiopure acrylamide derivatives has also been explored for producing optically active polymers. These polymers, with chiroptical properties and chiral recognition capabilities, have applications in materials science and chiral separation technologies (Lu et al., 2010).

Controlled Polymerization Research

Controlled polymerization of monosubstituted acrylamides, structurally related to 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide, has been conducted to synthesize homopolymers with specific properties. These studies are significant in polymer chemistry, particularly for developing materials with tailored properties (Mori et al., 2005).

Supramolecular Polymer Chemistry

Research involving the copolymerization of acrylamides, including compounds structurally similar to 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)acrylamide, has led to the development of thermo- and pH-sensitive copolymers. These copolymers have potential applications in responsive materials and supramolecular chemistry (Fleischmann & Ritter, 2013).

Biological Activity Studies

The synthesis and characterization of acrylamide derivatives have been conducted to explore their biological activities, including antimicrobial properties. These studies contribute to the development of new pharmaceutical compounds and understanding of microbial resistance mechanisms (Rajanarendar et al., 2008).

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-18(19-11-10-14-4-2-1-3-5-14)9-7-15-6-8-16-17(12-15)22-13-21-16/h1-9,12H,10-11,13H2,(H,19,20)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRQWUCOQKDDBC-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)